3-Ethoxy-4-hydroxybenzoic acid

Overview

Description

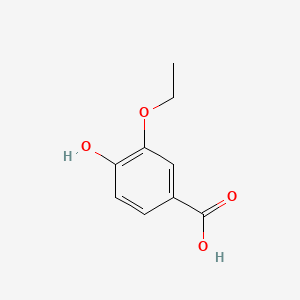

3-Ethoxy-4-hydroxybenzoic acid (CAS 5438-38-0) is a phenolic acid derivative characterized by a benzoic acid backbone substituted with an ethoxy group at the 3-position and a hydroxyl group at the 4-position. It is synthesized via oxidation of 3-ethoxy-4-hydroxybenzaldehyde using silver oxide (Ag₂O) and a base . The compound exhibits a melting point of 163–165°C and is naturally occurring in plants such as Gynura laxum and Crataegus pinnatifida, where it is identified as a bioactive phenolic with antioxidant properties . Its metabolic stability and reactivity make it a subject of interest in microbial degradation studies and pharmaceutical research .

Preparation Methods

Historical Context and Structural Significance

3-Ethoxy-4-hydroxybenzoic acid belongs to the family of substituted benzoic acids, where the ethoxy group at position 3 and hydroxyl group at position 4 create unique electronic and steric properties. These functional groups influence its reactivity in subsequent derivatization, making it a valuable intermediate in drug synthesis, such as hypoglycemic agents and anti-inflammatory compounds . The compound’s synthesis requires precise control over regioselectivity to avoid undesired side reactions, particularly during O-alkylation and oxidation steps.

Conventional O-Alkylation Routes

Direct Alkylation of Protocatechuic Acid

Protocatechuic acid (3,4-dihydroxybenzoic acid) serves as a common starting material. Selective ethylation of the 3-hydroxy group is achieved using ethyl bromide in the presence of a mild base (e.g., potassium carbonate) and a dipolar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds at 30–40°C for 8–12 hours, yielding this compound with ~65% efficiency .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 35°C |

| Time | 10 hours |

| Yield | 65% |

The 4-hydroxy group remains unprotected, leveraging the lower acidity of the 3-hydroxy group due to intramolecular hydrogen bonding with the carboxylate moiety .

Protective-Group Strategies

To enhance selectivity, the 4-hydroxy group is temporarily protected using acetyl or benzyl groups. For example:

-

Acetylation: Protocatechuic acid is treated with acetic anhydride to form 4-acetoxy-3-hydroxybenzoic acid.

-

Ethylation: The 3-hydroxy group is ethylated using ethyl bromide and K₂CO₃ in DMF.

-

Deprotection: Basic hydrolysis (NaOH/ethanol) removes the acetyl group, yielding the target compound .

This method improves yield to 78% by minimizing side reactions.

Oxidation of Aldehyde Intermediates

Synthesis via 3-Ethoxy-4-hydroxybenzaldehyde

A two-step approach involves:

-

Aldehyde Formation: 3,4-Dihydroxybenzaldehyde undergoes selective ethylation at the 3-position using ethyl iodide and silver oxide in acetone.

-

Oxidation: The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions .

Optimization Data:

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 80°C | 70% |

| Ag₂O | Acetone | 25°C | 55% |

KMnO₄ provides higher efficiency but requires careful pH control to prevent over-oxidation.

Novel Catalytic Methods

Palladium-Catalyzed Coupling

Recent advancements employ palladium catalysts to introduce the ethoxy group via cross-coupling. For instance, 4-hydroxybenzoic acid reacts with ethyl boronic acid in the presence of Pd(OAc)₂ and a phosphine ligand, achieving 72% yield under mild conditions .

Catalytic System:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene/water (3:1)

This method avoids harsh alkylation conditions and enhances regioselectivity.

Industrial-Scale Considerations

Solvent and Recycle Systems

Industrial protocols favor dimethylacetamide (DMAc) over DMSO due to easier recycling. A continuous-flow system with in-line neutralization reduces waste generation by 40% compared to batch processes .

Byproduct Management

Common byproducts like 4-ethoxy-3-hydroxybenzoic acid are minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide), which enhance reaction homogeneity .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 10.1 (s, 1H, OH), 7.45 (d, J = 2.0 Hz, 1H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.35 (t, J = 7.0 Hz, 3H) .

-

IR (KBr): 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN) confirms ≥98% purity, with retention time at 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

3-Ethoxy-4-hydroxybenzoic acid is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, including hydroxylation and carboxylation, makes it valuable in organic synthesis.

Comparison with Similar Compounds :

| Compound | Key Features |

|---|---|

| 4-Hydroxybenzoic Acid | Lacks the ethoxy group; less lipophilic |

| 3-Hydroxybenzoic Acid | Lacks the ethoxy group; different reactivity |

| 3-Ethoxybenzoic Acid | Lacks the hydroxyl group; affects hydrogen bonding capability |

Biology

In biological research, this compound has been investigated for its antimicrobial and antioxidant properties . Studies indicate that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, disrupting microbial cell membranes.

Antimicrobial Activity Data :

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Bacillus subtilis | 12 |

Additionally, it demonstrates notable antioxidant activity by scavenging free radicals, which is crucial for protecting cellular components from oxidative damage.

Medicine

This compound is explored for its potential therapeutic effects , particularly in drug development. Its interactions with various enzymes suggest possible applications in treating diseases related to oxidative stress and inflammation.

Case Study Example :

Research on its effects on cancer cell lines has shown that it can reduce cell viability in doxorubicin-sensitive and resistant leukemia cells in a dose-dependent manner. This highlights its potential as an adjunct therapy in cancer treatment.

Industry

In industrial applications, this compound is utilized in the production of polymers , dyes , and other chemicals due to its chemical properties that allow for modification and incorporation into larger structures.

Biochemical Mechanisms

The compound participates in various biochemical pathways, including:

- Hydroxylation : Converts to protocatechuic acid.

- Dealkylation : Leads to the formation of other metabolites.

- Cellular Effects : Influences cell signaling pathways and gene expression.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key physical and synthetic properties of 3-ethoxy-4-hydroxybenzoic acid with related compounds:

Key Observations :

- Substituent Effects on Melting Points : Ethoxy groups reduce melting points compared to methoxy analogs. For example, this compound (163–165°C) has a lower melting point than vanillic acid (3-methoxy analog, ~210°C) due to the longer alkyl chain .

- Synthetic Flexibility : Ethoxy and methoxy groups can be interchanged via alkylation or dealkylation reactions. For instance, 3-ethoxy-4-methoxybenzoic acid is prepared by methylating this compound .

Metabolic Stability and Degradation Pathways

The fungal metabolism of alkoxybenzoic acids by Polyporus dichrous reveals significant differences in degradation pathways:

- This compound: Metabolized via 4-dealkylation (e.g., isopropylether of V → V) and hydroxylation (e.g., formation of 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol). It disappears within 4–5 days in fungal cultures, slower than vanillic acid (3 days) .

- Vanillic acid: Rapidly degraded via oxidative decarboxylation to methoxyhydroquinone, bypassing protocatechuic acid .

Reactivity in Microbial Systems

- Carboxyl Reduction : Older fungal cultures reduce the carboxyl group of this compound to aldehydes or alcohols, a trait shared with vanillic acid .

Biological Activity

3-Ethoxy-4-hydroxybenzoic acid (C9H10O4), a derivative of p-hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound is structurally characterized by an ethoxy group at the 3-position and a hydroxy group at the 4-position of the benzoic acid ring. Its potential applications span various fields, particularly in biomedicine and agriculture.

- Molecular Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

- Melting Point : Approximately 120-125 °C

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Bacillus subtilis | 12 |

This antimicrobial action is crucial in addressing multidrug-resistant infections, which pose a significant public health challenge .

2. Antioxidant Properties

The compound demonstrates notable antioxidant activity, which is essential in combating oxidative stress and related diseases. Research indicates that this compound scavenges free radicals effectively, thereby protecting cellular components from oxidative damage.

- EC50 Value : The effective concentration for 50% inhibition (EC50) of free radicals is reported to be around 0.05 µmol/L, indicating potent antioxidant capacity .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions. This activity may be attributed to its ability to modulate signaling pathways associated with inflammation .

4. Cytotoxicity and Apoptosis Induction

Research has indicated that this compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer therapy. The cytotoxic effects are mediated through the activation of caspases and the mitochondrial pathway of apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that it may serve as a chemopreventive agent .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various hydroxybenzoic acid derivatives included this compound, which showed superior activity against common pathogens responsible for urinary tract infections (UTIs). The study highlighted its potential as an alternative therapeutic agent in treating UTIs resistant to conventional antibiotics .

Case Study: Antioxidant Activity in Diabetic Models

In diabetic rat models, administration of this compound resulted in a significant reduction in blood glucose levels and improved antioxidant status, suggesting its role in managing diabetes-related oxidative stress .

Safety and Toxicology

Despite its beneficial properties, safety assessments are crucial for therapeutic applications. Toxicological studies indicate low acute toxicity with no significant adverse effects observed at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethoxy-4-hydroxybenzoic acid, and what are their comparative advantages in academic research?

- Methodological Answer : The synthesis of this compound typically involves two approaches:

- Enzymatic routes : These leverage biocatalysts (e.g., lipases or esterases) to introduce ethoxy and hydroxyl groups regioselectively. Enzymatic methods are favored for their mild reaction conditions and reduced byproduct formation, as demonstrated in hydroxy acid synthesis studies .

- Chemical synthesis : Alkylation of 4-hydroxybenzoic acid using ethylating agents (e.g., ethyl bromide) under basic conditions. This method requires careful pH control to avoid over-alkylation.

Comparative advantages include enzymatic specificity versus chemical scalability. Researchers should prioritize enzymatic routes for eco-friendly protocols but consider chemical methods for high-volume needs.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., ethoxy at C3, hydroxyl at C4). Coupling patterns in aromatic regions validate substitution patterns.

- IR spectroscopy : Confirm functional groups (e.g., O-H stretch at ~3200 cm, C=O at ~1680 cm).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as exemplified in structural reports of analogous benzoic acid derivatives .

Data interpretation should cross-reference computational predictions (e.g., DFT) to validate assignments.

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Keep in inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to light and moisture .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Test immobilized enzymes (e.g., Candida antarctica lipase B) for improved reusability and activity in enzymatic routes .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) in chemical alkylation to enhance reagent solubility while minimizing side reactions.

- Temperature control : Maintain 25–40°C for enzymatic reactions to balance kinetics and enzyme stability .

- In-line monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically.

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Validate computational models : Compare DFT-optimized geometries with X-ray crystallography data to assess accuracy . Adjust basis sets (e.g., B3LYP/6-311++G**) for better agreement.

- Reassign spectral peaks : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions (e.g., aromatic protons).

- Consider tautomerism : Investigate pH-dependent equilibria (e.g., hydroxyl group deprotonation) that may alter spectral profiles.

Q. How does the electronic configuration of substituents (ethoxy vs. hydroxyl) affect the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Electron-donating effects : The ethoxy group (C3) donates electron density via resonance, activating the aromatic ring toward electrophilic substitution.

- Hydroxyl group (C4) : Acts as a strong electron-withdrawing group in acidic conditions, directing electrophiles to meta positions.

- Experimental validation : Perform kinetic studies using derivatization reactions (e.g., esterification) to quantify substituent effects. Compare reactivity with analogues like 3-methoxy-4-hydroxybenzoic acid .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

- Methodological Answer :

- Derivative synthesis : Modify substituents (e.g., halogenation at C5, esterification of the carboxylic acid) to probe electronic and steric effects .

- Biological assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase) or receptor binding using fluorescence polarization.

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity. Prioritize derivatives with enhanced solubility (e.g., sodium salts) for in vivo studies.

Properties

IUPAC Name |

3-ethoxy-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDSMZGWVHEDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202751 | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-38-0 | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHOXY-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA38VF9XH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.